![molecular formula C24H18N6O2 B2429463 4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891114-52-6](/img/structure/B2429463.png)
4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Overview
Description
The compound “4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a benzamide group, a pyridine ring, and a 1,2,4-triazolo[4,3-b]pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be characterized using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the benzamide group might undergo hydrolysis, and the pyridine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. In the case of our compound, researchers have synthesized and tested various analogs. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .
Anti-HIV Activity
The compound’s anti-HIV potential has been explored. Novel derivatives were synthesized and screened for their activity against HIV-1 and HIV-2 strains. Further studies are needed to understand its mechanism of action and therapeutic relevance .
Insecticidal Activity
While not extensively studied, the incorporation of a pyridine ring in [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has shown promise as synthetic insecticides. Our compound’s unique structure could contribute to insecticidal properties .
Mechanism of Action
Target of Action
Similar compounds have been reported to have significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
It’s known that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds exhibit anti-tubercular activity , suggesting that this compound might affect the biochemical pathways related to tuberculosis.
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might have similar effects.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O2/c1-32-20-9-7-16(8-10-20)24(31)26-19-6-2-4-17(14-19)21-11-12-22-27-28-23(30(22)29-21)18-5-3-13-25-15-18/h2-15H,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDRNQIDZBHECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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